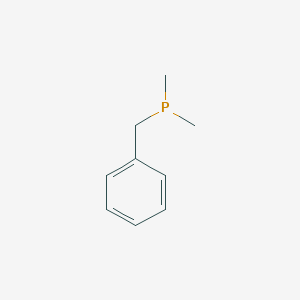Benzyl(dimethyl)phosphane
CAS No.: 13954-37-5
Cat. No.: VC4081254
Molecular Formula: C9H13P
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 13954-37-5 |
|---|---|
| Molecular Formula | C9H13P |
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | benzyl(dimethyl)phosphane |
| Standard InChI | InChI=1S/C9H13P/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
| Standard InChI Key | WTHDANPEBBZWQC-UHFFFAOYSA-N |
| SMILES | CP(C)CC1=CC=CC=C1 |
| Canonical SMILES | CP(C)CC1=CC=CC=C1 |
Introduction
Structural and Fundamental Characteristics of Benzyl(dimethyl)phosphane
Molecular Geometry and Bonding
The phosphorus atom in benzyl(dimethyl)phosphane adopts a pyramidal geometry, with bond angles approximating 98–102° between the P–C bonds . This configuration arises from the lone pair on phosphorus, which occupies one vertex of the tetrahedral arrangement. The benzyl group (C₆H₅CH₂–) introduces significant steric bulk compared to simpler alkylphosphines like trimethylphosphine, while the two methyl groups moderate electronic effects through their electron-donating inductive properties .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and benzyl groups. The ³¹P NMR chemical shift typically appears in the range of −15 to −25 ppm, consistent with tertiary phosphines . Infrared (IR) spectroscopy shows stretching frequencies for P–C bonds near 700–750 cm⁻¹, while the aromatic C–H stretches of the benzyl group are observed at 3000–3100 cm⁻¹ .
Synthesis and Purification Strategies
Classical Synthetic Routes
The earliest reported synthesis involves the reaction of benzylmagnesium bromide with dimethylphosphine chloride under inert conditions, yielding benzyl(dimethyl)phosphane in moderate yields :
This method, while effective, requires stringent exclusion of moisture and oxygen due to the compound’s air sensitivity.
Modern Green Synthesis Approaches
Recent developments emphasize solvent-free or polyethylene glycol (PEG)-mediated reactions. For instance, potassium iodide (KI) and potassium carbonate (K₂CO₃) in PEG-400 facilitate the synthesis of benzyl phosphonates at room temperature, though analogous protocols for benzyl(dimethyl)phosphane remain an area of active research . These methods align with green chemistry principles by eliminating volatile organic solvents.
Physicochemical Properties
Thermal Stability and Phase Behavior
Benzyl(dimethyl)phosphane exists as a colorless liquid at room temperature, with decomposition observed above 150°C . While exact melting and boiling points remain unreported in the literature, its volatility is comparable to triphenylphosphine, requiring storage under nitrogen or argon atmospheres.
Solubility and Reactivity
The compound exhibits good solubility in nonpolar solvents like hexane and toluene but limited miscibility with polar aprotic solvents such as dimethylformamide (DMF). Its air sensitivity leads to rapid oxidation to benzyl(dimethyl)phosphine oxide :
Reactivity and Functional Applications
Role in Transition Metal Catalysis
Benzyl(dimethyl)phosphane serves as a ligand in palladium-catalyzed cross-coupling reactions. Comparative studies show that its bite angle (≈95°) enhances catalytic activity in benzylic alkylation reactions, outperforming bulkier ligands like DPPF in certain substrates . For example, in the alkylation of benzyl methyl carbonate with dimethyl malonate, palladium complexes with this ligand achieve yields exceeding 80% .
Comparative Analysis with Related Phosphines
| Compound | Structure | Key Properties | Applications |
|---|---|---|---|
| Benzyl(dimethyl)phosphane | C₆H₅CH₂P(CH₃)₂ | Moderate steric bulk, air-sensitive liquid | Ligand design, radical chemistry |
| Dimethylphenylphosphine | C₆H₅P(CH₃)₂ | Lower steric hindrance, higher volatility | Small-molecule catalysis |
| Triphenylphosphine | (C₆H₅)₃P | High stability, crystalline solid | Industrial catalysis, Staudinger reactions |
| Benzylphosphonic acid | C₆H₅CH₂P(O)(OH)₂ | Water-soluble, acidic protons | Coordination polymers, drug delivery |
This table underscores benzyl(dimethyl)phosphane’s unique balance of steric and electronic properties, making it indispensable in niche catalytic applications where both ligand flexibility and moderate electron donation are required .
Recent Advances and Future Directions
Emergent research focuses on derivatizing benzyl(dimethyl)phosphane for metal-organic frameworks (MOFs) and photovoltaic materials. The development of water-soluble analogs through sulfonation or quaternization reactions represents a promising avenue for biological applications . Additionally, computational studies using density functional theory (DFT) aim to predict its behavior in novel reaction environments, potentially unlocking applications in asymmetric catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume